n-((4,5,6,7-Tetrahydrobenzo[d]thiazol-2-yl)methyl)propan-1-amine
Description
Properties
Molecular Formula |
C11H18N2S |
|---|---|
Molecular Weight |
210.34 g/mol |
IUPAC Name |
N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylmethyl)propan-1-amine |
InChI |
InChI=1S/C11H18N2S/c1-2-7-12-8-11-13-9-5-3-4-6-10(9)14-11/h12H,2-8H2,1H3 |
InChI Key |
WHVLFWJDDBVQRM-UHFFFAOYSA-N |
Canonical SMILES |
CCCNCC1=NC2=C(S1)CCCC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((4,5,6,7-Tetrahydrobenzo[d]thiazol-2-yl)methyl)propan-1-amine typically involves the reaction of 2-aminothiophenol with an appropriate aldehyde or ketone to form the tetrahydrobenzo[d]thiazole ring. This intermediate is then reacted with a suitable alkylating agent, such as 1-bromopropane, to introduce the propan-1-amine group .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
N-((4,5,6,7-Tetrahydrobenzo[d]thiazol-2-yl)methyl)propan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a more saturated form.
Substitution: The amine group can participate in nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the amine .
Scientific Research Applications
N-((4,5,6,7-Tetrahydrobenzo[d]thiazol-2-yl)methyl)propan-1-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-((4,5,6,7-Tetrahydrobenzo[d]thiazol-2-yl)methyl)propan-1-amine involves its interaction with specific molecular targets. For example, as an inhibitor of bacterial DNA gyrase B, it binds to the enzyme’s active site, preventing the supercoiling of bacterial DNA and thus inhibiting bacterial replication . In cancer research, it inhibits the c-Met receptor tyrosine kinase, which is involved in cell proliferation and survival .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Key Compounds for Comparison:
5-Methyl-1-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-1H-1,2,3-triazole-4-carboxylic acid Structure: Tetrahydrobenzo[d]thiazole core with a triazole-carboxylic acid substituent. Activity: Exhibited 62.25% growth inhibition (GP) against LOX IMVI melanoma cells . Key Difference: The triazole-carboxylic acid group introduces electron-withdrawing properties and hydrogen-bonding capacity, which may enhance interaction with cellular targets compared to the alkylamine group in the target compound.
n-((4,5,6,7-Tetrahydrobenzo[d]thiazol-2-yl)methyl)cyclopropanamine Structure: Cyclopropanamine substituent instead of propan-1-amine. Status: Discontinued (commercial availability ceased) .
1-(Propan-2-yl)-4,5,6,7-tetrahydro-1H-indazol-6-amine
- Structure : Indazole core (instead of thiazole) with a propan-2-yl group.
- Molecular Weight : 179.27 g/mol (vs. ~224 g/mol for the target compound) .
- Key Difference : Replacement of thiazole with indazole alters electronic properties and binding affinity, highlighting the importance of the sulfur atom in thiazole-based compounds.
Data Table: Structural and Functional Comparison
Mechanistic Insights
- Role of Substituents : The triazole-carboxylic acid derivative’s superior activity (62.25% GP inhibition) suggests that electron-withdrawing groups enhance anticancer efficacy, possibly by stabilizing interactions with enzymes or receptors involved in cancer cell proliferation . In contrast, the target compound’s propan-1-amine group may prioritize solubility or passive diffusion across cell membranes.
- Impact of Core Heterocycle: The indazole analog’s lower molecular weight and altered structure (vs.
Challenges and Advantages
- Target Compound Advantages :
- Limitations: Lack of direct activity data for the target compound necessitates extrapolation from structural analogs.
Biological Activity
N-((4,5,6,7-Tetrahydrobenzo[d]thiazol-2-yl)methyl)propan-1-amine is a thiazole derivative with notable biological activities. Its unique structure combines a tetrahydrobenzo[d]thiazole moiety with a propan-1-amine group, making it a candidate for various therapeutic applications. This article explores its biological activity, synthesis methods, and potential applications based on recent research findings.
- Molecular Formula : C₁₁H₁₄N₂S
- Molecular Weight : Approximately 198.30 g/mol
- Structure : The compound features a five-membered thiazole ring fused to a benzene-like structure, which enhances its pharmacological properties.
Synthesis Methods
The synthesis of this compound typically involves:
- Acylation of 2-Aminobenzothiazole : Using chloroacetyl chloride in a solvent like tetrahydrofuran to form an intermediate.
- Reaction with Propan-1-amine : The intermediate is further reacted to yield the final product.
Antimicrobial Properties
This compound has shown promising antimicrobial activity against various pathogens, including Mycobacterium tuberculosis. This activity is attributed to the presence of the thiazole ring, which enhances interaction with biological targets.
Structure-Activity Relationship (SAR)
Research indicates that modifications in the thiazole structure can significantly influence biological activity. For instance:
- Electron-Withdrawing Groups : These groups at specific positions on the phenyl ring enhance antimalarial activity against Plasmodium falciparum .
- Kinase Inhibition : Compounds derived from similar structures have demonstrated dual kinase inhibitory activity against CK2 and GSK3β, indicating potential for cancer therapy .
Antimalarial Activity
A study involving thiazole analogs revealed that certain modifications led to compounds with high potency against Plasmodium falciparum while maintaining low cytotoxicity in HepG2 cell lines. This suggests that this compound could be explored as a lead compound for antimalarial drug development .
Cancer Research
Inhibitory studies on Pin1 (a novel anticancer target) showed that thiazole derivatives could effectively inhibit this protein's activity. N-(6-(p-tolyl)benzo[d]thiazol-2-yl)acetamide was highlighted for its significant inhibitory effects . The SAR analysis indicated that structural modifications could enhance potency against cancer targets.
Comparative Analysis of Related Compounds
| Compound Name | Structure | Unique Features |
|---|---|---|
| 6-Methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-amine | Structure | Methyl substitution increases lipophilicity |
| 2-Aminobenzothiazole | Structure | Basic structure for synthesizing derivatives |
| Thieno[3,2-d]pyrimidin derivatives | Structure | Known for anti-tubercular activity |
This table illustrates how variations in structure can lead to diverse biological activities within thiazole-containing compounds.
Q & A
Q. What are the key considerations for optimizing the synthesis of N-((4,5,6,7-Tetrahydrobenzo[d]thiazol-2-yl)methyl)propan-1-amine?
The synthesis of this compound requires precise control over reaction conditions, including temperature (e.g., 60–80°C for cyclization steps), solvent choice (e.g., DMF or ethanol for solubility and stability), and reaction time to maximize yield and purity . Cyclization of precursors like tetrahydrobenzo[d]thiazole derivatives with propan-1-amine-containing reagents under basic conditions (e.g., K₂CO₃) is a common strategy. Post-synthesis purification via column chromatography or recrystallization is critical to remove unreacted intermediates .
Q. How can researchers validate the structural integrity of this compound after synthesis?
Characterization should combine 1H/13C NMR (to confirm backbone connectivity and substituent positions), mass spectrometry (for molecular weight verification), and HPLC (to assess purity >95%) . X-ray crystallography may resolve ambiguities in stereochemistry or conformation, particularly for the tetrahydrobenzo[d]thiazole ring system .
Q. What preliminary assays are recommended to evaluate its pharmacological potential?
Start with in vitro assays targeting kinases or GPCRs, given the structural similarity of thiazole derivatives to known inhibitors . Use fluorescence polarization or ELISA-based screens to measure binding affinity. Parallel cytotoxicity assays (e.g., MTT on HEK-293 or HepG2 cells) can identify off-target effects .
Advanced Research Questions
Q. How can computational modeling guide the optimization of this compound’s drug-likeness?
Employ SwissADME to predict oral bioavailability, metabolic stability, and passive permeability . Molecular dynamics simulations (e.g., GROMACS) can assess interactions with biological targets, such as kinase ATP-binding pockets. Pair these with docking studies (AutoDock Vina) to prioritize derivatives with improved binding energy .
Q. How should researchers address contradictory bioactivity data across studies?
Contradictions often arise from assay conditions (e.g., buffer pH, co-solvents) or impurity profiles. Replicate experiments using standardized protocols (e.g., IC50 determination via dose-response curves) and validate compound purity via LC-MS . Cross-reference structural analogs (e.g., 4,5,6,7-tetrahydrobenzo[d]thiazole derivatives) to identify conserved activity trends .
Q. What experimental strategies elucidate the mechanism of action for this compound?
Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding kinetics with putative targets . For intracellular targets, employ CRISPR-Cas9 knockouts or siRNA silencing in cellular models. Proteomics (e.g., phospho-antibody arrays) can map signaling pathway modulation .
Q. How can structure-activity relationship (SAR) studies enhance potency?
Modify the propan-1-amine chain (e.g., alkylation or introduction of fluorine) to improve metabolic stability. Test substitutions on the tetrahydrobenzo[d]thiazole ring (e.g., electron-withdrawing groups at C5) to enhance target affinity. Use parallel synthesis to generate a focused library and evaluate trends via multivariate analysis .
Methodological Challenges and Solutions
Q. How to mitigate instability of intermediates during synthesis?
The tetrahydrobenzo[d]thiazole core is prone to oxidation. Use inert atmospheres (N₂/Ar) and antioxidants (e.g., BHT) during reactions. Store intermediates at –20°C in anhydrous solvents (e.g., DCM) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
